- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049
Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)
91229-86-6 structure
Product Name:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
CAS 번호:91229-86-6
MF:C14H26BrNO4
메가와트:352.264544010162
MDL:MFCD22576481
CID:1029065
PubChem ID:11142700
Update Time:2025-05-20
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester
- tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- AX8258423
- tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
- N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester
- (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)
- tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE
- L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester
- DTXSID10456771
- DB-317541
- AKOS022171634
- F11556
- DS-5608
- 91229-86-6
- tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- C14H26BrNO4
- CS-0154599
- tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate
- MFCD22576481
- SCHEMBL13422138
-
- MDL: MFCD22576481
- 인치: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
- InChIKey: UOJPSBYBSNFVHA-JTQLQIEISA-N
- 미소: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 351.10452g/mol
- 동위원소 질량: 351.10452g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 9
- 복잡도: 331
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 64.599
- 소수점 매개변수 계산 참조값(XlogP): 3.3
실험적 성질
- 밀도: 1.218
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-250mg |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 250mg |
¥220.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-1g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 1g |
¥471.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-5g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
¥1748.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-100mg |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 100mg |
¥115.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-1g |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 1g |
1599.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-250mg |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 250mg |
2727CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-100mg |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 100mg |
1198CNY | 2021-05-07 | |
| Chemenu | CM194728-100mg |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 100mg |
$85 | 2023-02-18 | |
| Chemenu | CM194728-250mg |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 250mg |
$128 | 2023-02-18 | |
| abcr | AB460721-5 g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); . |
91229-86-6 | 95% | 5g |
€1,044.40 | 2023-07-18 |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
참조
- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622
합성 방법 3
반응 조건
참조
- Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologs, Tetrahedron Letters, 2003, 44(28), 5251-5253
합성 방법 4
반응 조건
참조
- Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acid, Journal of Organic Chemistry, 1984, 49(19), 3527-34
합성 방법 5
반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene , Water ; 14 h, rt
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
참조
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
합성 방법 6
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
참조
- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622
합성 방법 7
반응 조건
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → -5 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
참조
- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049
합성 방법 8
반응 조건
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
참조
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
참조
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
합성 방법 10
반응 조건
1.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
참조
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials
- Di-tert-butyl dicarbonate
- L-Glutamic acid, N-(diphenylmethylene)-, 1-(1,1-dimethylethyl) 5-methylester
- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- N-(Diphenylmethylene)glycine tert-butyl ester
- Boc-Glu-OtBu
- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate
- N-Boc 1-O-t-Butyl 5-O-Methoxy L-Glutamic Acid
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
주문 번호:A1093917
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:11
가격 ($):374.0
Email:sales@amadischem.com
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 관련 문헌
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate) 관련 제품
- 110579-36-7(tert-butyl (3S,5R)-5-(bromomethyl)-tetrahydro-2-oxofuran-3-ylcarbamate)
- 97347-28-9(Na,Nε-Bis-boc-L-lysine tert-Butyl Ester)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 86938-17-2(Boc-Glu-OEt·DCHA)
- 174076-62-1((S)-2-(Boc-amino)-4-bromobutyric acid ethyl ester)
- 591772-17-7(Heptanoic acid, 7-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-)
- 73872-71-6((R)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid)
- 76969-87-4(methyl (2S)-4-bromo-2-(tert-butoxycarbonylamino)butanoate)
- 24277-39-2(Boc-Glu-OtBu)
- 130696-54-7(L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, diethyl ester)
추천 공급업체
Amadis Chemical Company Limited
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
순결:99%
재다:5g
가격 ($):374.0